7-methoxy-2-methyl-3,4-dihydro-2H-chromen-4-amine
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Overview
Description
7-Methoxy-2-methyl-3,4-dihydro-2H-chromen-4-amine is a chemical compound belonging to the class of chromenes Chromenes are known for their diverse biological activities and are widely studied in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-methoxy-2-methyl-3,4-dihydro-2H-chromen-4-amine typically involves the reaction of 7-methoxy-4-chloro-2-methylchromene with ammonia or an amine under suitable conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Green chemistry principles, such as using environmentally friendly solvents and catalysts, are often employed to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
7-Methoxy-2-methyl-3,4-dihydro-2H-chromen-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the chromene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like sodium azide (NaN₃) and alkyl halides are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include quinones, dihydro derivatives, and various substituted chromenes, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
7-Methoxy-2-methyl-3,4-dihydro-2H-chromen-4-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 7-methoxy-2-methyl-3,4-dihydro-2H-chromen-4-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 7-Methoxy-3,4-dihydro-2H-benzo[b][1,4]oxazine
- 6-Cinnamoyl-5-hydroxy-7-methoxy-2,2-dimethyl-3,4-dihydro-2H-chromen-4-yl hydrogen sulfate
- 3,4-Dihydro-2-methoxy-2-methyl-4-phenyl-2H,5H-pyrano[3,2-c]chromen-2-one
Uniqueness
7-Methoxy-2-methyl-3,4-dihydro-2H-chromen-4-amine is unique due to its specific substitution pattern on the chromene ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C11H15NO2 |
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Molecular Weight |
193.24 g/mol |
IUPAC Name |
7-methoxy-2-methyl-3,4-dihydro-2H-chromen-4-amine |
InChI |
InChI=1S/C11H15NO2/c1-7-5-10(12)9-4-3-8(13-2)6-11(9)14-7/h3-4,6-7,10H,5,12H2,1-2H3 |
InChI Key |
QPESEAGSZZMXOM-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(C2=C(O1)C=C(C=C2)OC)N |
Origin of Product |
United States |
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